molecular formula C23H21ClN4O B11996148 6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B11996148
M. Wt: 404.9 g/mol
InChI Key: QTHBGDOVGXPSOM-UHFFFAOYSA-N
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Description

6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-C]pyrazole core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, triethylamine.

    Solvents: Ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.

Scientific Research Applications

6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-(3-chlorophenyl)-4-(4-methylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
  • 6-Amino-1-(3-bromophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the chlorophenyl moiety can significantly impact its interactions with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)-3-methyl-4-(4-propan-2-ylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21ClN4O/c1-13(2)15-7-9-16(10-8-15)21-19(12-25)22(26)29-23-20(21)14(3)27-28(23)18-6-4-5-17(24)11-18/h4-11,13,21H,26H2,1-3H3

InChI Key

QTHBGDOVGXPSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

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